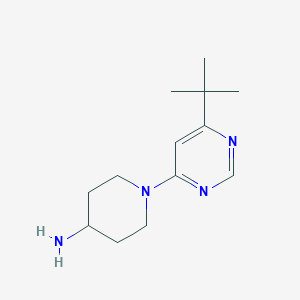
1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine
Overview
Description
“1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine” is a chemical compound that has recently gained attention in the field of scientific research. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular formula of “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine” is C13H22N4. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The molecular weight of “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine” is 234.34 g/mol. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Histamine H4 Receptor Ligands
Research on a series of 2-aminopyrimidines, including compounds structurally related to "1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine," has led to the discovery of ligands for the histamine H4 receptor (H4R). These compounds, through systematic modifications, have shown potential as anti-inflammatory agents and for antinociceptive activity in pain models, indicating the role of H4R antagonists in pain management (Altenbach et al., 2008).
Deoxycytidine Kinase Inhibitors
A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, has been described. This synthesis pathway offers an economical method to create dCK inhibitors, highlighting the importance of related compounds in therapeutic applications (Zhang et al., 2009).
Optical Properties of Trisheterocyclic Systems
The study of trisheterocyclic systems with electron-donating amino groups, including structures related to "1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine," revealed insights into their thermal, redox, UV–Vis absorption, and emission properties. These compounds have been evaluated for their potential in materials science, specifically in developing efficient emitters and understanding the impact of structure on fluorescence properties (Palion-Gazda et al., 2019).
Synthetic Applications
The compound and its derivatives have been involved in various synthetic applications, including the asymmetric synthesis of amines and the preparation of functionalized aziridines and N-heterocycles. These studies demonstrate the versatility of such compounds in organic synthesis, offering pathways to synthesize a wide range of enantioenriched amines and providing insights into the mechanisms of reactions involving sulfur ylides (Ellman et al., 2002; Kokotos & Aggarwal, 2007).
Future Directions
Piperidine derivatives, including “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine”, have potential applications in the pharmaceutical industry . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of diseases, may yield important leads .
properties
IUPAC Name |
1-(6-tert-butylpyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-13(2,3)11-8-12(16-9-15-11)17-6-4-10(14)5-7-17/h8-10H,4-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNIBENSIAGYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




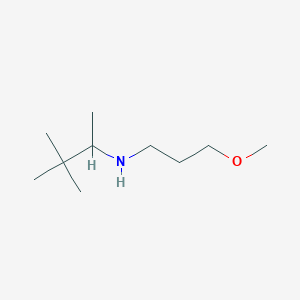
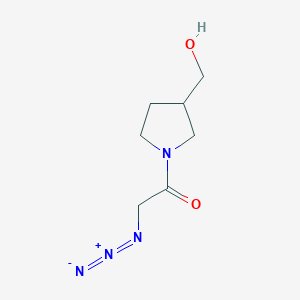
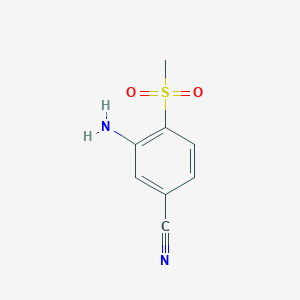
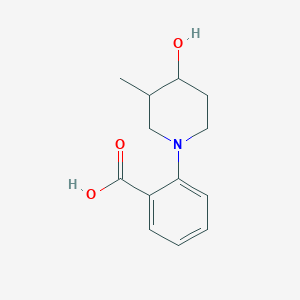
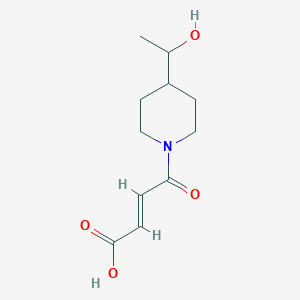
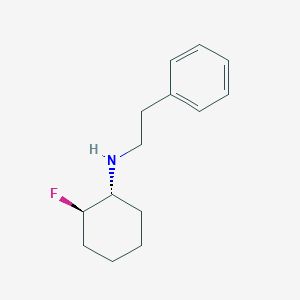
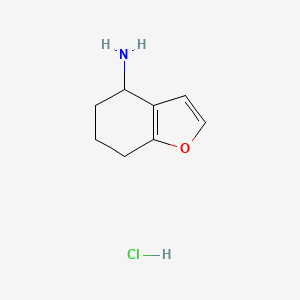
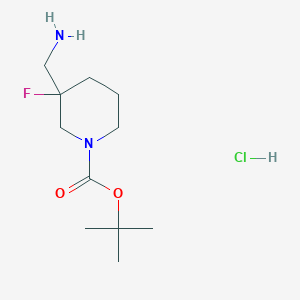
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
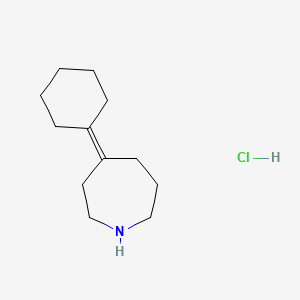
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
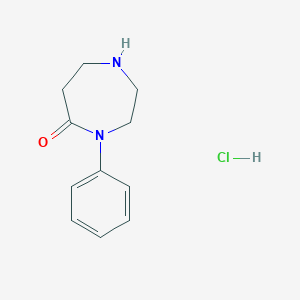
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)